Selenocystamine dihydrochloride

Übersicht

Beschreibung

Selenocystamine dihydrochloride has a potential to block the activity of influenza A and B virus associated RNA-dependent RNA polymerase enzyme.

Wissenschaftliche Forschungsanwendungen

Selenium Speciation and Metabolism

The biological activity of selenium compounds, including Selenocystamine dihydrochloride, is highly dependent on their speciation and metabolism within organisms. Selenium is recognized for its role in preventing diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders. The metabolism of common dietary selenium compounds is crucial for understanding their antioxidant, prooxidant, and other disease prevention properties. Dietary selenium compounds are considered prodrugs, whose activity is influenced by cellular and tissue metabolic pathways and redox status, suggesting a complex interaction with biological systems for disease prevention and treatment purposes (Weekley & Harris, 2013).

Selenium in Cancer Prevention

Several studies have highlighted the potential role of selenium and selenoproteins in cancer prevention. Selenium's incorporation into selenoproteins, such as selenocysteine, plays a crucial role in its biological functions, including antioxidative defense mechanisms that may contribute to its anticancer properties. There is evidence suggesting selenium's involvement in reducing the risk of various cancers, with some studies showing a stronger effect in individuals with lower selenium status (Rayman, 2005).

Selenium in Immune Responses and Antioxidant Defense

Selenium influences immune responses through its incorporation into selenoproteins, impacting inflammation and lymphocyte functions. This includes effects on phagocytes and lymphocyte activation, proliferation, and differentiation. Selenoproteins regulate reactive oxygen species and redox potential in leukocytes, underscoring selenium's role in modulating immune responses and highlighting the importance of understanding how selenium contributes to optimal immune function (Hoffmann, 2007).

Selenium's Role in Human Health

Selenium is essential for various metabolic pathways, including thyroid hormone metabolism, antioxidant defense systems, and immune function. The decline in selenium intake in some regions has raised concerns about public health implications, especially in relation to chronic diseases prevalent in the Western world. Selenium's incorporation as selenocysteine into selenoproteins, such as glutathione peroxidases and thioredoxin reductases, highlights its fundamental importance to human health (Brown & Arthur, 2001).

Safety and Hazards

Selenocystamine dihydrochloride is toxic if swallowed or inhaled. It may cause damage to organs through prolonged or repeated exposure. It is very toxic to aquatic life with long-lasting effects . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .

Zukünftige Richtungen

The site- and species-specific redox potentials of the selenolate–diselenide and thiolate–disulfide systems can be implemented into analogous moieties of large molecules . This could provide a tool to estimate otherwise inaccessible site-specific selenolate-diselenide redox potentials of related moieties in large peptides and proteins .

Wirkmechanismus

Target of Action

Selenocystamine dihydrochloride is a derivative of selenocysteine . Selenocysteine is a naturally occurring amino acid found in both eukaryotic and prokaryotic organisms . It is found in tRNAs and in the catalytic site of some enzymes . The genes for glutathione peroxidase and formate dehydrogenase contain the TGA codon, which codes for this amino acid .

Mode of Action

It is known that it can act as a substitute for selenocysteine in the body . It is also used in the treatment of selenocysteine deficiency cases .

Biochemical Pathways

This compound is involved in the selenoamino acid metabolism pathway . This pathway is crucial for the synthesis of selenoproteins, which play a vital role in antioxidant defense, redox homeostasis, and other cellular functions .

Pharmacokinetics

It is known that the bioavailability of selenocysteine can be decreased when combined with certain substances .

Result of Action

It is known that it can act as a substitute for selenocysteine in the body , which plays a crucial role in various biological functions.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is known to be hygroscopic , meaning it can absorb moisture from the environment, which could potentially affect its stability and efficacy. Therefore, it should be stored in a sealed container, away from moisture .

Biochemische Analyse

Biochemical Properties

Selenocystamine dihydrochloride plays a significant role in biochemical reactions, primarily due to its redox-active selenium atoms. It has been shown to interact with various enzymes and proteins, including RNA-dependent RNA polymerase associated with influenza A and B viruses . Additionally, this compound can affect the activity of protein phosphatase 2A (PP2A) in vitro . These interactions are crucial for understanding the compound’s potential therapeutic applications and its role in cellular redox regulation.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of selenoproteins, which are essential for maintaining cellular redox balance . The compound’s impact on cell signaling pathways, such as the NF-κB pathway, highlights its potential in regulating inflammatory responses and oxidative stress . Furthermore, this compound can affect gene expression by modulating the activity of transcription factors involved in antioxidant defense mechanisms .

Molecular Mechanism

At the molecular level, this compound exerts its effects through redox interactions with biomolecules. The compound can undergo reversible oxidation and reduction, forming diselenides and selenols . These redox reactions are critical for its role in enzyme inhibition and activation. For instance, this compound can inhibit RNA-dependent RNA polymerase by interfering with its redox state . Additionally, the compound’s ability to modulate the redox state of selenoproteins further underscores its importance in cellular redox regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is hygroscopic and should be stored in a dry, dark place to maintain its stability . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in modulating redox-sensitive pathways . Its degradation products and their potential impact on cellular processes should be carefully monitored.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance antioxidant defense mechanisms by upregulating selenoprotein activity . At high doses, this compound can induce oxidative stress and toxicity, leading to adverse effects such as gastrointestinal distress and central nervous system disturbances . These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways related to selenium metabolism. It can be metabolized to selenocysteine, which is incorporated into selenoproteins . These selenoproteins play a crucial role in antioxidant defense and redox signaling. The compound’s metabolism also involves interactions with enzymes such as glutathione peroxidase and thioredoxin reductase, which are essential for maintaining cellular redox balance .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s solubility in water facilitates its uptake and distribution in biological systems . Additionally, this compound can interact with specific transporters that facilitate its movement across cellular membranes . These interactions are essential for understanding the compound’s bioavailability and therapeutic potential.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. The compound can localize to specific cellular compartments, such as the mitochondria and nucleus, where it exerts its redox-regulating effects . These localization patterns are crucial for understanding the compound’s role in cellular processes and its potential therapeutic applications.

Eigenschaften

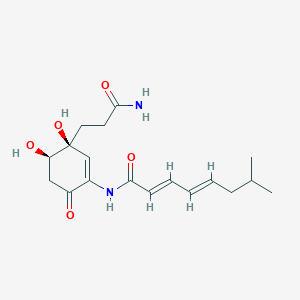

IUPAC Name |

2-(2-aminoethyldiselanyl)ethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N2Se2.2ClH/c5-1-3-7-8-4-2-6;;/h1-6H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LACKHEAUUXZNBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C[Se][Se]CCN)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H14Cl2N2Se2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3542-13-0 | |

| Record name | 2-(2-aminoethyldiselanyl)ethanamine;dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Selenocystamine dihydrochloride's primary mechanism of action involves its interaction with thiol groups (-SH) present in various biological systems. For instance, it inhibits the particle-associated RNA-dependent RNA polymerase activity of influenza A and B viruses. [] This inhibition is attributed to selenocystamine's interaction with the enzyme's thiol groups, which are crucial for its activity. This interaction ultimately disrupts viral replication. Additionally, research indicates that this compound can be used as a cross-linker in the synthesis of redox-responsive nanoparticles. [] Upon exposure to specific stimuli like Reactive Oxygen Species (ROS), the diselenide bond within selenocystamine can be cleaved, leading to the disassembly of these nanoparticles and controlled release of encapsulated drugs.

A: this compound exhibits compatibility with various materials, making it suitable for diverse applications. For example, it has been successfully incorporated into nanoparticles composed of oxidized dextran and vancomycin. [] These nanoparticles are designed for targeted antibiotic delivery to macrophages infected with bacteria. The stability of this compound within these nanoparticles allows for controlled drug release in response to the specific intracellular environment of infected macrophages, showcasing its potential for targeted drug delivery.

A: this compound's redox-responsive properties make it attractive for targeted drug delivery applications. [, ] When incorporated into nanogels as a diselenide cross-linker, it allows for the controlled disassembly and drug release upon exposure to near-infrared (NIR) light. [] This light-triggered degradation enables on-demand drug release, potentially improving treatment efficacy and minimizing off-target effects. Additionally, this compound has been used in nanoparticles designed to target bacteria-infected macrophages. [] These nanoparticles utilize the specific microenvironment of infected cells, characterized by elevated ROS and glutathione levels, to trigger the release of antibiotics precisely at the infection site.

A: While research primarily highlights this compound's antiviral activity, particularly against influenza viruses, further investigation is needed to determine the potential for resistance development. [] Future studies should focus on understanding whether prolonged exposure to this compound could lead to the emergence of resistant viral strains. Exploring potential cross-resistance with other antiviral agents is also crucial to assess its long-term therapeutic potential fully.

A: Electrothermal atomization atomic absorption spectrometry (ETAAS) is a sensitive technique for determining selenium content in various matrices, including this compound. [] This method involves atomizing the sample in a graphite furnace, followed by measuring the absorbance of selenium atoms at a specific wavelength. The use of chemical modifiers, such as palladium and magnesium nitrates, enhances the thermal stabilization of selenium during analysis, improving the accuracy and sensitivity of the measurement.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

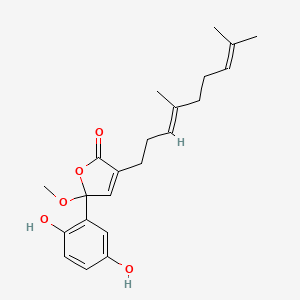

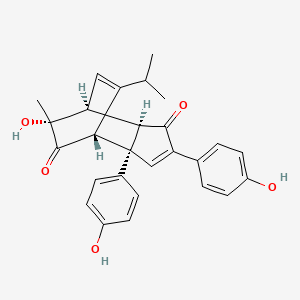

![[(1S,2R,3R,4R,5S,6S,8R,10R,13S,16S,17R,18R)-8-acetyloxy-11-ethyl-5-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B1256945.png)

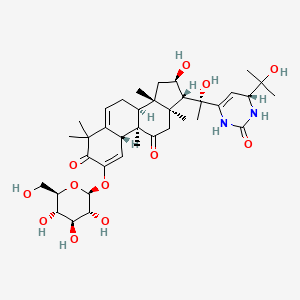

![(3S)-3-[(2S)-2-Amino-3-hydroxybutyl]pyrrolidin-2-one](/img/structure/B1256950.png)